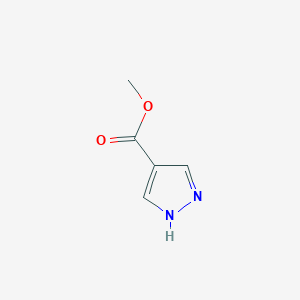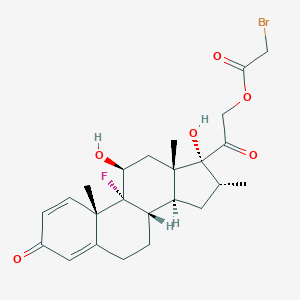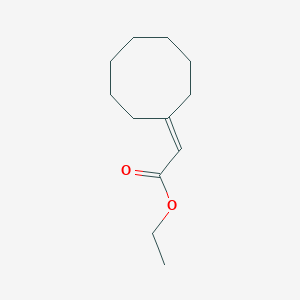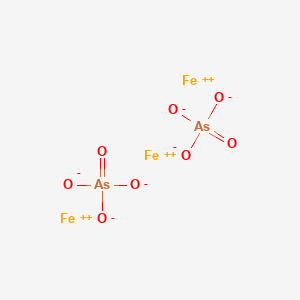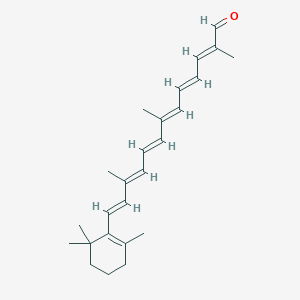
12'-Apo-beta-carotenal
Overview
Description
12’-Apo-beta-carotenal is an apo carotenoid compound that arises from the oxidative degradation of the beta, beta-carotene skeleton at the 12’-position . It is a C25 terpenoid compound and is known for its vibrant color and significant biological activities. This compound is a derivative of beta-carotene, which is a well-known dietary carotenoid with numerous health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12’-Apo-beta-carotenal typically involves the oxidative cleavage of beta-carotene. One common method is the use of dodecenal and C15 phosphine in a tubular reactor . The reaction conditions are carefully controlled to ensure the selective cleavage at the 12’-position, resulting in the formation of 12’-Apo-beta-carotenal.
Industrial Production Methods: In industrial settings, the production of 12’-Apo-beta-carotenal often involves continuous preparation processes to ensure high yield and purity. The use of tubular reactors allows for efficient and scalable production, meeting the demands of various applications in food, pharmaceuticals, and cosmetics industries .
Chemical Reactions Analysis
Types of Reactions: 12’-Apo-beta-carotenal undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds in its structure, making it highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize 12’-Apo-beta-carotenal, leading to the formation of various oxidative products.
Reduction: Reducing agents like sodium borohydride can reduce 12’-Apo-beta-carotenal to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of 12’-Apo-beta-carotenal, which can have different biological activities and applications .
Scientific Research Applications
12’-Apo-beta-carotenal has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of carotenoids and their derivatives.
Biology: Its antioxidant properties make it valuable in research on oxidative stress and cellular protection.
Mechanism of Action
The mechanism of action of 12’-Apo-beta-carotenal involves its ability to modulate nuclear receptor signaling. It can interfere with the signaling pathways of retinoid receptors, such as retinoic acid receptor and retinoid X receptor . This modulation can influence gene expression and cellular processes, contributing to its biological effects. Additionally, its antioxidant properties allow it to scavenge reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Beta-carotene: A precursor to 12’-Apo-beta-carotenal, known for its provitamin A activity and antioxidant properties.
Apo-8’-carotenal: Another apo carotenoid with similar antioxidant activities but different structural and functional properties.
Uniqueness: 12’-Apo-beta-carotenal is unique due to its specific structure, which includes an aldehyde group at the 12’-position. This structural feature contributes to its distinct reactivity and biological activities, setting it apart from other carotenoids and apo carotenoids .
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-(2,6,6-trimethylcyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-20(11-7-8-12-22(3)19-26)13-9-14-21(2)16-17-24-23(4)15-10-18-25(24,5)6/h7-9,11-14,16-17,19H,10,15,18H2,1-6H3/b8-7+,13-9+,17-16+,20-11+,21-14+,22-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOMHXDSCUCFR-PHPDKTIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167661 | |
| Record name | 12'-Apo-beta,psi-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-05-7 | |
| Record name | β-apo-12′-Carotenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12'-Apo-beta,psi-carotenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12'-Apo-beta,psi-carotenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7,11-trimethyl-13-(2,6,6-trimethylcyclohex-1-en-1-yl)tridecahexaen-2,4,6,8,10,12-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



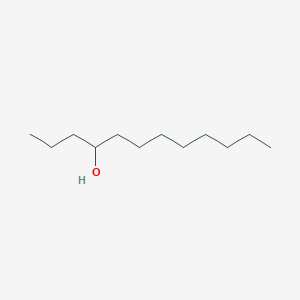
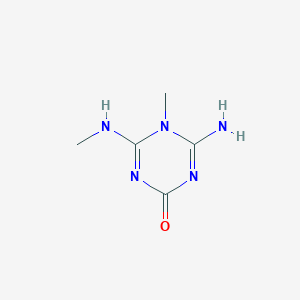


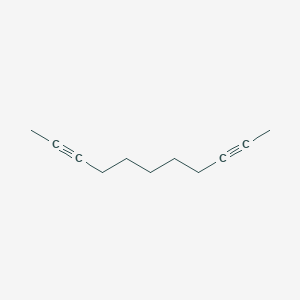
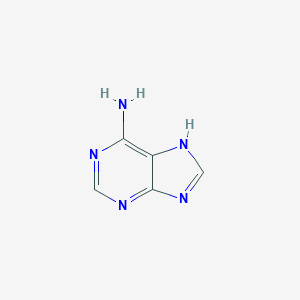
![[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate](/img/structure/B156594.png)

